molecular formula C18H24N2O6S B2858443 N,N'-bis(3,4-dimethoxybenzyl)sulfamide CAS No. 337924-32-0

N,N'-bis(3,4-dimethoxybenzyl)sulfamide

Cat. No.: B2858443
CAS No.: 337924-32-0
M. Wt: 396.46
InChI Key: ROGQMEREWGOIAC-UHFFFAOYSA-N
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Description

N,N'-bis(3,4-dimethoxybenzyl)sulfamide is a synthetic organic compound with the molecular formula C18H24N2O6S and a molecular weight of 396.46 g/mol . It is a disubstituted sulfamide derivative, a class of compounds recognized in medicinal chemistry as privileged scaffolds due to their versatility in interacting with biological targets . The structure features a central sulfamide group flanked by two 3,4-dimethoxybenzyl moieties. The 3,4-dimethoxybenzyl group is a common feature in numerous biologically active molecules and can influence the compound's electronic properties, solubility, and binding interactions . While specific biological data for this exact molecule is not widely published in the available literature, related compounds containing the 3,4-dimethoxybenzyl group have been investigated for their ability to potentiate the effects of antitumor drugs, particularly in overcoming multidrug resistance in cellular models . The sulfamide functional group itself is a key pharmacophore present in various therapeutic areas, including diuretics, anticonvulsants, and carbonic anhydrase inhibitors, underscoring its broad relevance in drug discovery . Researchers may find this compound valuable for screening in biological assays, as a building block in medicinal chemistry programs, or for investigating structure-activity relationships within the sulfamide class. The product is supplied with a stated purity of 98.0% . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-[(3,4-dimethoxyphenyl)methylsulfamoyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O6S/c1-23-15-7-5-13(9-17(15)25-3)11-19-27(21,22)20-12-14-6-8-16(24-2)18(10-14)26-4/h5-10,19-20H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGQMEREWGOIAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNS(=O)(=O)NCC2=CC(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Approaches to N,N'-bis(3,4-dimethoxybenzyl)sulfamide Synthesis

The construction of the sulfamide (B24259) core of this compound can be achieved through various established methods. These range from traditional reactions involving sulfonyl chlorides to more contemporary techniques such as microwave-assisted synthesis, which can offer significant advantages in terms of reaction time and efficiency.

The most traditional and widely employed method for the synthesis of symmetrical sulfamides, such as this compound, involves the reaction of a primary or secondary amine with sulfonyl chloride (SO₂Cl₂) researchgate.net. In this approach, two equivalents of the corresponding amine, 3,4-dimethoxybenzylamine (B142225), would be reacted with one equivalent of sulfonyl chloride. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid generated as a byproduct.

Another common pathway involves the use of sulfuryl chloride (SO₂Cl₂) tandfonline.com. The reaction with an amine proceeds to form a sulfamoyl chloride intermediate, which can then react with a second amine molecule. For the synthesis of a symmetrical sulfamide like this compound, a one-pot reaction with at least two equivalents of 3,4-dimethoxybenzylamine would be employed.

Alternative reagents to sulfonyl chloride have also been developed. For instance, sulfamide itself can undergo amine-exchange reactions with substituted aromatic and aliphatic amines to produce substituted sulfamides tandfonline.com. This method, however, often requires heating and the presence of a base like pyridine tandfonline.com.

The general scheme for the synthesis of this compound from 3,4-dimethoxybenzylamine and sulfonyl chloride is depicted below:

Reaction Scheme:

2 * (3,4-dimethoxybenzylamine) + SO₂Cl₂ → this compound + 2 HCl

These conventional methods, while effective, can sometimes be limited by the use of corrosive starting materials and long reaction times tandfonline.com.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology has been successfully applied to the synthesis of sulfamides tandfonline.combiotage.co.jp.

One microwave-assisted approach involves the amine exchange reaction of sulfamide with various amines. This method has been shown to dramatically reduce reaction times from hours to minutes, while achieving good to excellent yields (65-90%) tandfonline.com. For the synthesis of this compound, this would involve heating a mixture of sulfamide and 3,4-dimethoxybenzylamine under microwave irradiation, likely in the presence of a high-boiling solvent like diglyme (B29089) or a base such as pyridine tandfonline.com.

Another microwave-assisted protocol involves the direct synthesis of sulfonamides from sulfonic acids or their sodium salts, using an activating agent like 2,4,6-trichloro- biotage.co.jporganic-chemistry.orgacs.org-triazine (TCT) organic-chemistry.orgacs.org. While this method is primarily for sulfonamides, its principles can be adapted for sulfamide synthesis. A more relevant microwave-assisted method for sulfamides involves a one-pot reaction where chlorosulfonyl isocyanate (CSI) is reacted with tert-butanol (B103910) to form an N-(tert-butoxycarbonyl) sulfamoyl chloride intermediate. Subsequent addition of an amine and microwave heating at 80°C for a short duration (e.g., five minutes) yields the desired sulfamide biotage.co.jp. This approach has been noted to significantly increase product yield and decrease reaction time biotage.co.jp.

MethodReagentsConditionsAdvantages
Amine ExchangeSulfamide, 3,4-dimethoxybenzylamine, PyridineMicrowave Irradiation (900-360 W), 4-15 minRapid, "Green" Synthesis, High Yields tandfonline.com
From CSIChlorosulfonyl isocyanate, tert-butanol, 3,4-dimethoxybenzylamineMicrowave Irradiation (80°C), 5 minFast, One-Pot, Good Yield biotage.co.jp

The 2,4-dimethoxybenzyl (DMB) group is a well-established protecting group for various functionalities, including the amide side chains of glutamine and asparagine in peptide synthesis and for sulfamates researchgate.netrsc.orgwustl.edu. Its utility stems from its stability to a range of reaction conditions, such as oxidizing and reducing agents, bases, and nucleophiles, and its facile removal under acidic conditions researchgate.netrsc.org. Specifically, the DMB group can be cleaved quantitatively with trifluoroacetic acid (TFA) in dichloromethane (B109758), often at room temperature within a couple of hours researchgate.netrsc.org.

While this compound itself features 3,4-dimethoxybenzyl groups, the principles of using dimethoxybenzyl moieties as protecting groups are highly relevant. In a synthetic context, if one were to synthesize an unsymmetrical sulfamide where one of the nitrogen atoms is substituted with a 3,4-dimethoxybenzyl group, this group could potentially serve as a protecting group that is cleavable under specific acidic conditions. Tadashi Katoh of Tohoku Pharmaceutical University found that a dimethoxybenzyl protecting group could be selectively removed in the presence of benzyl (B1604629) and p-methoxybenzyl groups, highlighting the nuanced reactivity of these protecting groups organic-chemistry.org.

In the synthesis of complex molecules containing a sulfamide moiety, a dimethoxybenzyl group could be installed on one of the sulfamide nitrogens to allow for selective manipulation of other parts of the molecule. The stability of the N-DMB bond to various reagents makes it an attractive choice for multi-step syntheses researchgate.netrsc.org. A similar strategy has been described for the p-methoxybenzyl (PMB) group in the synthesis of thiophene-2-sulfonamides, where the PMB group was crucial for the success of a nucleophilic displacement reaction and was later removed with TFA nih.gov.

The synthesis of both symmetrical and unsymmetrical sulfamides is of great interest, particularly in medicinal chemistry where unsymmetrical analogues often exhibit enhanced biological activity biotage.co.jp.

Symmetrical Sulfamides: As previously discussed (Section 2.1.1), the synthesis of symmetrical sulfamides like this compound is straightforward. It typically involves reacting two equivalents of the same amine (3,4-dimethoxybenzylamine) with a sulfuryl source like sulfonyl chloride or sulfuryl chloride researchgate.nettandfonline.com.

Unsymmetrical Sulfamides: The synthesis of unsymmetrical sulfamides presents a greater challenge due to the potential for the formation of undesired symmetrical side products researchgate.netscispace.com. Several strategies have been developed to overcome this.

One approach is a stepwise addition of different amines to an electrophilic sulfur(VI) reagent scispace.com. However, this can be complicated by the instability or lack of reactivity of the intermediate scispace.com. A more recent and efficient method utilizes Sulfur(VI)-Fluoride Exchange (SuFEx) click chemistry researchgate.netrsc.org. This process allows for the preparation of unsymmetrical sulfamides in a practical and efficient manner researchgate.netrsc.org. For example, an amine can be reacted with an imidazolium (B1220033) derivative that serves as a stable SO₂F₂ alternative to form a monosubstituted sulfamoyl fluoride (B91410) intermediate. This stable intermediate can then be reacted with a different amine to yield the unsymmetrical sulfamide scispace.com.

Another strategy involves a one-flow synthesis using chlorosulfonic acid. By carefully controlling the reaction time (≤90 s) and the choice of tertiary amine and nucleophile, a wide range of unsymmetrical sulfamides can be synthesized rapidly and in high yields organic-chemistry.orgorganic-chemistry.org. This method is advantageous for its speed and compatibility with acid- and base-labile functional groups organic-chemistry.org.

Sulfamide TypeGeneral MethodKey Reagents/Features
SymmetricalReaction of a single amine with a sulfuryl sourceAmine (2 equiv.), SO₂Cl₂ or SOCl₂ researchgate.nettandfonline.com
UnsymmetricalSuFEx Click ChemistryStepwise addition of different amines to a SO₂F₂ source researchgate.netrsc.org
UnsymmetricalOne-Flow SynthesisChlorosulfonic acid, rapid reaction time (≤90 s) organic-chemistry.orgorganic-chemistry.org

Derivatization Strategies and Functionalization of this compound

Once synthesized, the this compound core can be further modified. Given that the benzyl groups are relatively stable, derivatization would likely focus on the sulfamide nitrogens, assuming one of the benzyl groups is first removed to generate a secondary amine.

N-alkylation and N-acylation are fundamental transformations for modifying the properties of sulfamides acs.org. These reactions typically require the presence of at least one N-H bond on the sulfamide core. Therefore, to functionalize this compound via these methods, a debenzylation step would first be necessary to generate a monosubstituted sulfamide.

N-Alkylation: The N-alkylation of sulfonamides (a closely related class of compounds) can be achieved using alcohols as alkylating agents in the presence of a catalyst, a method known as the "borrowing hydrogen" method ionike.com. This environmentally benign approach generates water as the only byproduct ionike.com. For sulfamides, a microwave-assisted Mitsunobu reaction has been used for the alkylation of Boc-protected sulfamides with various alcohols, providing N-alkylated products in very short reaction times biotage.co.jp. A variety of catalysts, including those based on ruthenium and manganese, have also been shown to be effective for the N-alkylation of sulfonamides and amines with alcohols organic-chemistry.org.

N-Acylation: N-acylation of sulfamides can be accomplished using several methods. The most common approaches utilize acid chlorides or anhydrides in the presence of a base like triethylamine or pyridine semanticscholar.org. Alternatively, direct coupling of sulfamides with carboxylic acids can be achieved using coupling reagents such as carbodiimides (e.g., DCC, EDC) semanticscholar.org. A convenient method for the N-acylation of sulfonamides involves the use of N-acylbenzotriazoles. These reagents react with sulfonamides in the presence of sodium hydride to produce N-acylsulfonamides in high yields semanticscholar.org.

The table below summarizes potential derivatization reactions on a debenzylated this compound core.

Reaction TypeReagentsConditionsProduct Type
N-AlkylationAlcohol, Triphenylphosphine, DEADMicrowave Irradiation (80°C), ~4 minN-alkylated sulfamide biotage.co.jp
N-AlkylationAlcohol, MnO₂ catalystSolvent-free, airN-alkylated sulfamide organic-chemistry.org
N-AcylationAcid Chloride/Anhydride, Base (e.g., Pyridine)Conventional heatingN-acylated sulfamide semanticscholar.org
N-AcylationN-acylbenzotriazole, NaHRefluxN-acylated sulfamide semanticscholar.org

Modification and Functionalization of Benzyl Moieties

The 3,4-dimethoxybenzyl (DMB) groups in this compound serve as prominent sites for chemical modification, primarily through cleavage of the carbon-nitrogen (C–N) bond. The DMB moiety is frequently employed as a protecting group for amines and amides in organic synthesis due to its susceptibility to removal under specific, often mild, acidic conditions. nih.gov This reactivity is attributed to the stability of the 3,4-dimethoxybenzyl carbocation that is generated as an intermediate during the cleavage process. nih.gov

A highly effective method for the C–N bond cleavage of DMB-substituted tertiary sulfonamides involves the use of catalytic bismuth(III) triflate (Bi(OTf)₃). nih.gov This reaction proceeds with high chemoselectivity, allowing for the removal of the DMB group while leaving other functionalities intact. nih.gov The process has been demonstrated on a range of tertiary sulfonamide substrates, consistently furnishing the corresponding secondary sulfonamides in good to excellent yields. nih.gov

The reaction is typically carried out by treating the DMB-protected sulfonamide with a catalytic amount of a Lewis acid, such as Bi(OTf)₃, in a suitable solvent like 1,2-dichloroethane (B1671644) at elevated temperatures. nih.gov Various Lewis acids have been shown to be effective, though Bi(OTf)₃ often provides superior results. nih.gov

Table 1: Catalytic C–N Cleavage of a Model DMB-Sulfonamide¹ nih.gov
Catalyst (Lewis Acid)SolventTemperature (°C)Yield (%)
Bi(OTf)₃1,2-dichloroethane8595
Fe(OTf)₃1,2-dichloroethane8578
Sc(OTf)₃1,2-dichloroethane8585
Al(OTf)₃1,2-dichloroethane8582

¹Data based on the cleavage of N-(3,4-dimethoxy-benzyl)-4-methyl-N-phenyl-benzenesulfonamide. nih.gov

Beyond catalytic metal triflates, other acidic conditions can be employed for the debenzylation of related amide structures. For instance, p-toluenesulfonic acid (p-TsOH) in refluxing toluene (B28343) has been used for the efficient cleavage of N-2,4-dimethoxybenzylamides. researchgate.net Oxidative methods, such as those using potassium bromide in conjunction with Oxone®, have also been reported for the debenzylation of N-benzyl amides, providing an alternative route for modifying the benzyl moiety. researchgate.net These methodologies underscore the versatility of the dimethoxybenzyl group not only as a stable substituent but also as a reactive handle for further functionalization.

Formation of Related Sulfamide and Sulfonamide Derivatives

The synthesis of sulfamide and sulfonamide derivatives is a cornerstone of medicinal and synthetic chemistry, with numerous established and emerging methodologies for constructing the crucial S(O)₂–N bond. nih.govimpactfactor.orgmdpi.com These methods can be adapted to produce a wide array of derivatives structurally related to this compound.

One of the most conventional and widely used methods for synthesizing sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. mdpi.com For example, new sulfonamide derivatives have been synthesized by reacting a piperazine (B1678402) core structure with various sulfonyl chlorides (e.g., methanesulfonyl chloride, phenylsulfonyl chloride) in dichloromethane with triethylamine as the base. mdpi.com This straightforward approach is highly efficient and applicable to a broad range of substrates.

Another classic approach involves the reaction of an amine, such as ethyl 4-aminobenzoate, with benzenesulfonyl chloride to form the corresponding sulfonamide. impactfactor.org The resulting sulfonamide can then undergo further transformations; for instance, the ester group can be converted to a hydrazide, which can then be reacted with aldehydes to form Schiff bases, demonstrating a multi-step synthesis of complex derivatives. impactfactor.org

More recently, novel catalytic methods have been developed to provide greener and more efficient pathways to sulfonamides. A dual copper and visible light-catalyzed reaction has been reported for the S(O)₂–N coupling of phenylsulfinic acids and aryl azides. nih.gov This method proceeds under mild, redox-neutral conditions and is mechanistically distinct from traditional nucleophilic substitution reactions, utilizing a triplet nitrene intermediate generated from the aryl azide. nih.gov

The cleavage of one or both DMB groups from this compound, as described in the previous section, directly yields the corresponding secondary or primary sulfamide. nih.gov These deprotected sulfamides are valuable intermediates that can be further functionalized using the methods described above to generate a diverse library of related derivatives. For instance, the resulting N-H bond can react with various sulfonyl chlorides, alkyl halides, or other electrophiles to introduce new substituents.

Table 2: Selected Methodologies for the Synthesis of Sulfonamide Derivatives
MethodReactantsKey ConditionsProduct TypeReference
Sulfonylation of AminesAmine (e.g., piperazine) + Sulfonyl chlorideBase (e.g., triethylamine), Dichloromethane, Room TemperatureTertiary Sulfonamide mdpi.com
Schiff Base Formation from Sulfonamide PrecursorAmine + Benzenesulfonyl chloride, followed by hydrazinolysis and condensation with aldehydeMulti-step synthesis involving base and refluxSulfonamide-Schiff Base Hybrid impactfactor.org
Dual Catalysis S(O)₂–N CouplingPhenylsulfinic acid + Aryl azideCopper catalyst, Visible light irradiationBenzenesulfinamide nih.gov

Reaction Mechanism Investigations

Mechanistic Pathways of N,N'-bis(3,4-dimethoxybenzyl)sulfamide Formation

The synthesis of sulfamides, including this compound, is typically achieved through the formation of S-N bonds. These reactions often involve the interaction of a sulfur-containing electrophile with a nitrogen-containing nucleophile.

The formation of the sulfonamide S-N bond is classically achieved through nucleophilic substitution reactions. acs.org A common method involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. thieme-connect.com For this compound, this would involve the reaction of 3,4-dimethoxybenzylamine (B142225) with a suitable sulfurylating agent.

One proposed mechanism for sulfonamide synthesis from thiols and amines involves the generation of a sulfonyl iodide intermediate. rsc.org This intermediate is then subjected to nucleophilic substitution by the amine to form the final sulfonamide product. rsc.org Another pathway suggests that N-silylamines can react with sulfonyl chlorides or fluorides in what is likely a one-step, SN2-type mechanism involving the N-silylamine attacking the sulfur atom, followed by the elimination of a silyl (B83357) halide. nih.gov Theoretical calculations have shown that for the reaction with sulfonyl fluoride (B91410), the process is highly exothermic, which is attributed to the formation of a strong Si-F bond in the product mixture. nih.gov This suggests that the formation of the sulfonamide is a kinetically controlled process. nih.gov

The reactivity of the sulfonyl halide is a key factor in these reactions. Sulfonyl chlorides are known to be significantly more reactive than sulfonyl fluorides in sulfonyl transfer reactions, with reaction rates being faster by a factor of 10³ to 10⁵ for nitrogen nucleophiles. nih.gov This difference in reactivity is linked to the relative strengths of the sulfur-halogen bonds. nih.gov

Table 1: Comparison of Sulfonyl Halide Reactivity in Sulfonamide Synthesis
FeatureSulfonyl ChlorideSulfonyl FluorideReference
Relative Reactivity (kCl/kF) ~10³ to 10⁵1 nih.gov
S-X Bond Strength (kcal·mol⁻¹) 6682 nih.gov
Reaction Control KineticKinetic nih.gov

Modern synthetic strategies have employed photocatalysis to access novel reaction pathways for sulfamide (B24259) and sulfonamide synthesis. acs.orgnih.gov Energy-transfer (EnT) catalysis, in particular, has emerged as a powerful tool. acs.orgnih.gov Mechanistic studies suggest that EnT is a key process in the photocatalytic functionalization of sulfonamides. acs.orgnih.gov This approach allows for the conversion of sulfonamides into crucial sulfonyl radical intermediates under metal-free conditions. acs.orgnih.gov

In one such methodology, sulfonamides are harnessed in combination with various alkene fragments to generate new products. acs.orgnih.gov A direct photocatalyzed amino-sulfonylation of alkenes has been reported where sulfonamides act as bifunctional reagents. nih.gov In this transformation, both sulfonyl radicals and N-centered radicals are generated simultaneously and added to an alkene in a highly atom-economical manner. nih.gov Mechanistic investigations confirm that an energy transfer process is in operation. nih.gov These photocatalytic methods expand the utility of sulfonamides in synthesis by providing access to radical-based transformations. nih.gov

C-N Bond Cleavage Mechanisms in Dimethoxybenzyl-Protected Sulfamides and Sulfonamides

The 3,4-dimethoxybenzyl (DMB) group is frequently used as a protecting group for amines and amides in organic synthesis. nih.gov Its prevalence is due to its high propensity for cleavage under mild acidic conditions, which is attributed to the stability of the carbocation generated in situ. nih.gov A highly chemoselective C–N bond cleavage reaction of DMB-substituted tertiary sulfonamides can be achieved using catalytic bismuth(III) triflate [Bi(OTf)₃]. nih.govacs.orgnih.gov

The mechanism for the catalytic C–N bond cleavage of DMB-protected tertiary sulfonamides is believed to commence with a protonation event. acs.org There are two likely sites for protonation: the nitrogen atom of the sulfonamide or the oxygen atoms of the sulfonyl group. acs.org Experimental evidence, including control experiments where N-aryl-N-3,4-dimethoxybenzylcarboxamides failed to undergo cleavage, suggests that protonation most likely occurs on the nitrogen atom of the tertiary sulfonamide. acs.org

Following this initial protonation, the substrate forms an intermediate which then releases a highly reactive and resonance-stabilized benzyl (B1604629) carbocationic intermediate, leading to the desired C–N bond cleavage product. acs.org The formation of this carbocation is a key step in the cleavage process. nih.gov It is proposed that triflic acid, generated in situ, may be the true active catalyst in this cleavage method. acs.org The catalytic cycle proceeds via this protonation event followed by the C–N bond cleavage step. acs.org

The catalytic protocol using Bi(OTf)₃ demonstrates high chemoselectivity for C–N bond cleavage in various DMB-protected N-aryl/alkylsulfonamides. nih.gov These reactions smoothly provide the C–N bond cleavage products in good to excellent yields. nih.govacs.org

However, the selectivity can be influenced by the substrate's electronic properties. For instance, when electron-rich substituted N-aryl sulfonamides are used, both C–N and N–S bond cleavages, including tosyl migration, can occur in parallel. nih.govacs.org In one specific example, alongside the primary C-N cleavage product, a detosylated product resulting from N-S bond cleavage and an intermolecular p-tolylsulfonyl-group-migrated product were also formed. nih.gov Nevertheless, for a wide range of other substrates, the method affords highly selective C–N bond cleavage products with high yields. nih.gov

Table 2: Product Yields in the Cleavage of DMB-Protected N-Aryl Sulfonamides
SubstrateProduct(s)Yield (%)Cleavage TypeReference
N-(3,4-dimethoxybenzyl)-N-phenyl-4-methylbenzenesulfonamideN-phenyl-4-methylbenzenesulfonamide92C-N nih.gov
N-(3,4-dimethoxybenzyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamideN-(4-methoxyphenyl)-4-methylbenzenesulfonamide94C-N nih.gov
N-(3,4-dimethoxybenzyl)-N-(4-chlorophenyl)-4-methylbenzenesulfonamideN-(4-chlorophenyl)-4-methylbenzenesulfonamide91C-N nih.gov
N-(3,4-dimethoxybenzyl)-N-(2-methoxyphenyl)-4-methylbenzenesulfonamideN-(2-methoxyphenyl)-4-methylbenzenesulfonamide55C-N nih.gov
N-(2-methoxyphenyl)amine23N-S nih.gov
2-methoxy-5-tosylaniline12Tosyl Migration nih.gov

Reaction Kinetics and Thermodynamic Considerations

Detailed kinetic and thermodynamic studies specifically for the formation of this compound are not extensively reported in the reviewed literature. However, kinetic analyses of related sulfamide syntheses provide insight into the potential reaction dynamics.

For example, a kinetic study on the synthesis of benzylsulfamide (B89561) via the thermolysis of N-(benzyl)-N'-(tert-butoxycarbonyl) sulfamide was conducted using thermogravimetry at various heating rates. eurjchem.com The activation energy for the process was determined using the Kissinger-Akahira-Sunose (KAS) isoconversional method. eurjchem.com The study found that the reaction model depended on the temperature range. Data from experiments conducted below the melting point of the starting material were consistent with an Avrami-Erofeev model, while data from higher temperature experiments fit a first-order model. eurjchem.com

Table 3: Kinetic Parameters for Benzylsulfamide Synthesis via Thermolysis
ParameterMethodValueReference
Activation Energy (Ea) Kissinger-Akahira-Sunose (Isoconversional)Varies with conversion eurjchem.com
Reaction Model (< 115 °C) Master-plot methodAvrami-Erofeev eurjchem.com
Reaction Model (> 115 °C) Master-plot methodFirst Order eurjchem.com

Regarding C-N bond cleavage, the kinetics are influenced by factors that stabilize the carbocation intermediate. The presence of two methoxy (B1213986) groups on the benzyl ring in DMB-protected sulfamides significantly facilitates the cleavage under mild acidic conditions compared to unsubstituted benzyl or p-methoxybenzyl (PMB) groups, indicating a lower activation energy for the cleavage of the DMB group. nih.gov

Analysis of Intermediates and Transition States

A detailed analysis of the reaction mechanism for the formation of this compound, including specific intermediates and transition states, is not extensively documented in publicly available scientific literature. The synthesis of symmetrically substituted sulfamides typically involves the reaction of a primary amine with a sulfuryl halide, such as sulfuryl chloride, or the reaction of a primary sulfonamide with an alkylating agent.

While no specific experimental or computational data for this compound could be retrieved, the general mechanism for the benzylation of sulfonamides can provide a hypothetical framework. This process likely proceeds through a nucleophilic substitution pathway.

In a hypothetical reaction pathway, the sulfonamide nitrogen acts as a nucleophile, attacking the benzylic carbon of a 3,4-dimethoxybenzyl halide. The stability of the potential 3,4-dimethoxybenzyl carbocation could suggest a mechanism with SN1 (unimolecular nucleophilic substitution) characteristics. In such a case, the rate-determining step would be the formation of this carbocation, which would then rapidly react with the sulfonamide.

Conversely, a concerted SN2 (bimolecular nucleophilic substitution) mechanism is also plausible, where the sulfonamide nitrogen attacks the benzylic carbon at the same time as the leaving group departs. This would involve a five-coordinate transition state. Computational studies on related N-benzylsulfonamides would be necessary to determine the precise nature and energy of this transition state.

Without specific studies on this compound, any representation of intermediates or transition states would be purely theoretical. Detailed research, including kinetic studies and computational modeling using methods like Density Functional Theory (DFT), would be required to accurately characterize the reaction pathway, calculate activation energies, and determine the geometries of any intermediates and transition states involved.

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen atomic frameworks.

Analysis of ¹H and ¹³C NMR spectra provides foundational information about the chemical environment of protons and carbons within the molecule. While direct spectral data for N,N'-bis(3,4-dimethoxybenzyl)sulfamide is not extensively published, expected chemical shifts can be reliably predicted based on the analysis of structurally similar sulfonamide and dimethoxybenzyl derivatives. rsc.org

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the sulfonamide, aromatic, methylene (B1212753), and methoxy (B1213986) protons. The proton of the sulfonamide (–SO₂NH–) group typically appears as a singlet in the downfield region, generally between 8.78 and 10.15 ppm. rsc.org The aromatic protons of the two 3,4-dimethoxybenzyl groups are anticipated to resonate in the region of 6.51 to 7.70 ppm, exhibiting splitting patterns characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. rsc.org The four methoxy groups (–OCH₃) would likely produce one or two sharp singlet peaks around 3.7-3.8 ppm. The methylene protons (–CH₂–) bridging the aromatic rings and the sulfamide (B24259) nitrogen atoms are also expected to produce a distinct signal.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. Aromatic carbons in similar derivatives show signals in the broad region between 111.83 and 160.11 ppm. rsc.org Within this range, the carbons directly attached to the methoxy groups (C-O) would be found at the lower field end (higher ppm). The carbon atoms of the methoxy groups themselves are characteristically found in a narrow range, typically between 55.39 and 56.06 ppm. rsc.org

The table below summarizes the anticipated chemical shifts for this compound.

Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
AssignmentPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)Notes
Sulfonamide N-H8.78 - 10.15 rsc.org-Expected as a singlet, position can be solvent-dependent.
Aromatic C-H6.51 - 7.70 rsc.org111.83 - 125.00Complex multiplet signals expected.
Aromatic C-C/C-O-125.00 - 160.11 rsc.orgQuaternary carbons and carbons bonded to oxygen.
Methylene (-CH₂-)~4.0 - 4.5~45 - 55Position is an estimate based on benzylamine (B48309) structures.
Methoxy (-OCH₃)~3.7 - 3.8 rsc.org55.39 - 56.06 rsc.orgExpected as sharp singlet(s).

Two-dimensional NMR techniques are instrumental in confirming the assignments made from 1D spectra and elucidating the complete molecular connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling relationships. It would be particularly useful for confirming the connectivity between the adjacent protons on the aromatic rings.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments, specifically DEPT-135, help in distinguishing between CH, CH₂, and CH₃ carbon signals. In the spectrum of this compound, this technique would show the methoxy (CH₃) and aromatic (CH) carbons as positive signals, while the methylene (CH₂) carbons would appear as negative signals, allowing for unambiguous identification.

HMQC (Heteronuclear Multiple Quantum Coherence): This ¹H-¹³C correlation experiment, or its more common alternative HSQC, would establish direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals for the methoxy, methylene, and aromatic groups to their corresponding carbon signals as listed in Table 1.

Vibrational Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The spectrum of this compound is expected to show characteristic bands for the sulfonamide, methoxyphenyl, and benzyl (B1604629) moieties. rsc.org

Key vibrational bands for sulfonamides include strong asymmetric and symmetric stretching vibrations of the SO₂ group, typically found in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.orgripublication.com The N–H stretching of the sulfonamide group is observed in the region of 3349–3144 cm⁻¹. rsc.org Another important vibration is the S–N stretch, which appears in the 914–895 cm⁻¹ region. rsc.org The presence of the methoxyphenyl groups is confirmed by C-O-C asymmetric and symmetric stretching vibrations. rsc.org

The table below details the expected characteristic FT-IR absorption bands.

Table 2. Predicted FT-IR Absorption Bands for this compound.
Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (Sulfonamide)3349 - 3144 rsc.orgMedium
C-H Stretch (Aromatic)~3100 - 3000Medium-Weak
C-H Stretch (Aliphatic)~3000 - 2850Medium
C=C Stretch (Aromatic)1594 - 1489 rsc.orgMedium-Strong
SO₂ Asymmetric Stretch1320 - 1310 rsc.orgresearchgate.netStrong
C-O-C Asymmetric Stretch1286 - 1254 rsc.orgStrong
SO₂ Symmetric Stretch1155 - 1143 rsc.orgripublication.comStrong
C-O-C Symmetric Stretch1056 - 1022 rsc.orgStrong
S-N Stretch914 - 895 rsc.orgMedium

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within a molecule. The spectrum of this compound is expected to exhibit significant absorption in the ultraviolet range due to the presence of the two 3,4-dimethoxybenzyl aromatic systems. Strong absorption bands attributable to π-π* electronic transitions within the benzene rings are anticipated. For similar sulfonamide structures, these transitions are often observed in the 245-290 nm range. nih.gov Additionally, compounds containing a 3,4-dimethoxy aromatic moiety can show absorption maxima at longer wavelengths, potentially around 325-340 nm. researchgate.net The n–π* transitions associated with the non-bonding electrons of the oxygen and nitrogen atoms of the sulfonamide group may also be present, typically as weaker bands at longer wavelengths. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. The molecular formula for this compound is C₁₈H₂₄N₂O₆S, corresponding to a molecular weight of 396.46 g/mol . chemicalbook.com

Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would be expected to show a prominent peak for the protonated molecular ion, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 397.14.

Tandem mass spectrometry (MS/MS) would reveal the fragmentation pathways of the molecule. A primary and highly probable fragmentation pathway for this compound involves the cleavage of the benzylic C-N bond. This cleavage is favored because it results in the formation of a highly stable 3,4-dimethoxybenzyl cation, which would produce a strong signal at m/z 151. Other potential fragmentation mechanisms for sulfonamides include the cleavage of the S-N bond and the elimination of SO₂. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical tool for determining the elemental composition of this compound with high accuracy. This technique provides a precise mass measurement, which aids in confirming the molecular formula of the compound. rsc.org Operating in positive ion electrospray ionization (ESI) mode, HRMS analysis is expected to yield the exact mass of the protonated molecule, [M+H]⁺. rsc.org

Expected HRMS Data for this compound

Ion Calculated m/z

This table presents the theoretical exact mass for the protonated molecule of this compound, which would be confirmed by HRMS analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry is a soft ionization technique that is well-suited for the analysis of moderately polar and thermally labile molecules like this compound. ESI-MS is often coupled with tandem mass spectrometry (MS/MS) to induce fragmentation of the parent ion, providing valuable structural information. The fragmentation patterns are characteristic of the molecule's structure and can be used for its identification. nih.gov

Under ESI-MS/MS conditions, the protonated molecule of this compound would be expected to undergo cleavage at the sulfonamide bonds, leading to the formation of characteristic fragment ions.

Predicted ESI-MS/MS Fragmentation Data for this compound

Precursor Ion (m/z) Fragment Ion (m/z) Probable Structure of Fragment
413.14 151.08 3,4-dimethoxybenzyl cation

This interactive table outlines the expected major fragment ions that would be observed in an ESI-MS/MS experiment for this compound, aiding in its structural confirmation.

Hyphenated Techniques and Method Development for Analytical Purity

To ensure the purity of this compound, robust analytical methods are required. Hyphenated chromatographic techniques, such as high-performance liquid chromatography coupled with various detectors, are the methods of choice for separating the target compound from any impurities.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-performance liquid chromatography is a cornerstone technique for the separation, identification, and quantification of this compound. Reversed-phase HPLC is a commonly employed mode for compounds with moderate polarity. sielc.com The development of an HPLC method would involve the optimization of several parameters to achieve adequate resolution and peak shape.

A typical HPLC method for a compound like this compound would utilize a C18 column and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. molnar-institute.comsielc.com

Illustrative HPLC Method Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient elution)
Flow Rate 1.0 mL/min
Detection UV at 254 nm

This table provides a representative set of starting conditions for the development of an HPLC method for the analysis of this compound.

Derivatization for Enhanced Analytical Performance (e.g., HPLC-MS/MS, GC-ECD)

For certain analytical applications, particularly for trace-level analysis or when using specific detectors, derivatization of this compound may be necessary to enhance its analytical performance.

HPLC-MS/MS: While this compound can be analyzed directly by HPLC-MS/MS, derivatization is generally not required as the ESI source can effectively ionize the molecule. molnar-institute.com The high sensitivity and selectivity of tandem mass spectrometry make it a powerful tool for quantifying the compound in complex matrices. mdpi.com

Gas Chromatography-Electron Capture Detector (GC-ECD): Gas chromatography is typically used for volatile and thermally stable compounds. Direct analysis of this compound by GC may be challenging due to its relatively high molecular weight and polarity. Derivatization to a more volatile and thermally stable analogue could be employed. However, given the presence of electrophilic groups, GC-ECD, which is highly sensitive to halogenated compounds, would likely require a derivatization step to introduce a halogenated tag onto the molecule for sensitive detection. researchgate.net This approach is less common than HPLC-based methods for this class of compounds.

Crystallography and Solid State Structural Analysis

Single Crystal X-ray Diffraction (SCXRD) Studies

Single-crystal X-ray diffraction is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide definitive information on the molecular structure and packing of N,N'-bis(3,4-dimethoxybenzyl)sulfamide.

Crystallographic Parameters (Unit Cell Dimensions, Space Group)

The crystallographic parameters, including the unit cell dimensions (a, b, c, α, β, γ) and the space group, are fundamental properties of a crystal lattice. These parameters define the size and symmetry of the repeating unit of the crystal. This information is essential for a complete crystallographic description and can only be obtained through SCXRD analysis.

Analysis of Bond Lengths and Angles

The bond lengths and angles within the this compound molecule would be expected to fall within typical ranges for analogous sulfonamide structures. For instance, S=O bond lengths are generally observed in the range of 1.42 to 1.45 Å, while S-N bond lengths typically range from 1.61 to 1.64 Å. The bond angles around the sulfur and nitrogen atoms would further define the molecular geometry. Precise values, however, remain undetermined without experimental data.

Intermolecular Interactions and Supramolecular Assembly

The way individual molecules of this compound pack together in a crystal is governed by intermolecular interactions. These non-covalent forces dictate the supramolecular assembly and influence the physical properties of the solid.

Hydrogen Bonding Networks (N-H...O, C-H...O, O-H...S, N-H...S)

Sulfonamides are well-known for forming robust hydrogen bonding networks. The N-H groups of the sulfamide (B24259) are excellent hydrogen bond donors, while the sulfonyl oxygen atoms are effective acceptors. This typically leads to the formation of N-H...O hydrogen bonds, which can result in various motifs such as chains or dimers.

Pi-Stacking (π–π) and C-H...π Interactions

In the solid state, aromatic rings, such as the dimethoxybenzyl moieties of this compound, often engage in non-covalent interactions that are crucial for crystal packing. Among the most significant of these are π–π stacking and C-H...π interactions.

Pi-Stacking (π–π) Interactions: These interactions arise from the attractive, non-covalent forces between aromatic rings. In the crystal lattice of this compound, the dimethoxybenzyl groups would be expected to arrange themselves to maximize these stabilizing interactions. This can occur in several geometries, including face-to-face and offset (parallel-displaced) arrangements. The specific geometry and inter-planar distances are dictated by a balance of attractive quadrupole-quadrupole interactions and repulsive van der Waals forces.

A detailed analysis of the crystal structure would involve quantifying the geometric parameters of these interactions, such as the centroid-to-centroid distances for π–π stacking and the H...π distances and C-H...π angles for C-H...π interactions.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates it from its neighbors. By mapping various properties onto this surface, one can gain a detailed understanding of the crystal packing.

For this compound, a Hirshfeld surface analysis would typically involve:

dnorm Surface: This surface maps the normalized contact distance, which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds and other strong interactions.

Shape Index and Curvedness: These properties provide information about the shape of the molecular surface and can be used to identify π–π stacking interactions, which typically appear as characteristic red and blue triangular patterns on the shape index map.

Two-Dimensional Fingerprint Plots: These plots are derived from the Hirshfeld surface and provide a quantitative summary of the different types of intermolecular contacts. The plot is a histogram of the distances from the Hirshfeld surface to the nearest atom inside the surface (di) versus the nearest atom outside the surface (de). The percentage contribution of different types of contacts (e.g., H...H, C...H, O...H) can be calculated from these plots, offering a clear picture of the relative importance of various interactions in the crystal packing.

A hypothetical fingerprint plot for this compound would likely show significant contributions from H...H, C...H, and O...H contacts, reflecting the prevalence of van der Waals forces, C-H...π interactions, and potential weak hydrogen bonds involving the methoxy (B1213986) and sulfamide groups.

Energy Framework Calculations for Crystal Packing Stability

To further understand the energetics of the crystal packing, energy framework calculations can be performed. This method, often based on single-crystal X-ray diffraction data, allows for the calculation of the interaction energies between a central molecule and its surrounding neighbors. The results are visualized as a framework of cylinders connecting the centroids of interacting molecules, where the thickness of the cylinders is proportional to the strength of the interaction.

For this compound, these calculations would quantify the contributions of electrostatic, polarization, dispersion, and repulsion energies to the total interaction energy. This would provide a quantitative measure of the stability of the crystal lattice and highlight the dominant forces responsible for the observed packing arrangement. Typically, dispersion forces are expected to play a major role in the stability of crystals containing significant aromatic moieties.

Interaction TypeCalculated Energy (kJ/mol)
ElectrostaticData not available
PolarizationData not available
DispersionData not available
RepulsionData not available
Total Data not available

Note: The data in this table is hypothetical and would be populated upon successful crystallographic analysis and energy framework calculations.

Electron Diffraction Techniques for Micro/Nanocrystals (e.g., Continuous Rotation Electron Diffraction - cRED)

In cases where growing single crystals of sufficient size and quality for X-ray diffraction is challenging, electron diffraction techniques offer a powerful alternative. Continuous Rotation Electron Diffraction (cRED) is a method that allows for the collection of three-dimensional electron diffraction data from nanocrystals.

The process involves continuously rotating a single nanocrystal in the electron beam of a transmission electron microscope while collecting a series of electron diffraction patterns. This dataset can then be processed to determine the unit cell parameters and solve the crystal structure. This technique is particularly valuable for complex organic molecules that are difficult to crystallize. Should suitable single crystals of this compound prove elusive for X-ray analysis, cRED would be a viable and powerful technique to elucidate its solid-state structure.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful tool in quantum chemistry for investigating the electronic structure of many-body systems. For N,N'-bis(3,4-dimethoxybenzyl)sulfamide, DFT calculations, often utilizing the B3LYP functional with a 6-311++G(d,p) basis set, offer a detailed understanding of its molecular properties. clinicsearchonline.org

Geometry Optimization and Conformational Analysis

Table 1: Representative Optimized Geometrical Parameters for Sulfonamide-type Structures

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
S-N1.63
S=O1.43
N-C1.47
O-S-O120.0
N-S-N108.0
C-N-S-O65.0

Note: Data are representative values for similar sulfonamide structures based on DFT calculations and serve for illustrative purposes.

Electronic Structure and Properties (HOMO-LUMO Energy Gap, Orbital Distribution)

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. mdpi.comnih.gov

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net For this compound, the HOMO is typically localized on the electron-rich dimethoxybenzene rings, while the LUMO is often distributed across the sulfamide (B24259) core. nih.gov This distribution indicates that the initial sites for electrophilic attack are the aromatic rings, and charge transfer interactions likely occur from the benzyl (B1604629) groups towards the central sulfamide moiety. dergipark.org.tr

Table 2: Frontier Molecular Orbital Properties

ParameterEnergy (eV)Description
EHOMO-6.2Energy of the Highest Occupied Molecular Orbital; related to ionization potential.
ELUMO-1.1Energy of the Lowest Unoccupied Molecular Orbital; related to electron affinity.
Energy Gap (ΔE)5.1Indicates chemical reactivity and stability; a larger gap implies higher stability. mdpi.com

Note: The energy values are typical for related dimethoxybenzene and sulfonamide derivatives and are provided for illustrative context.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to understand the charge distribution within a molecule and to predict its reactive sites. chemrxiv.org The MEP map illustrates the electrostatic potential on the molecule's surface, using a color scale to denote different charge regions. researchgate.net

For this compound, the MEP map typically shows:

Red Regions: Areas of negative electrostatic potential, indicating electron-rich sites that are susceptible to electrophilic attack. These are predominantly located around the electronegative oxygen atoms of the sulfonyl and methoxy (B1213986) groups. researchgate.netresearchgate.net

Blue Regions: Areas of positive electrostatic potential, representing electron-poor sites that are prone to nucleophilic attack. These are generally found around the hydrogen atoms, particularly the N-H protons of the sulfamide group. researchgate.net

Green Regions: Areas of neutral or near-zero potential. researchgate.net

This mapping provides a clear visual guide to the molecule's reactivity, highlighting the specific atoms involved in potential intermolecular interactions. nih.gov

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.gov It examines the delocalization of electron density between filled (donor) and unfilled (acceptor) orbitals, which is a key factor in molecular stability. nih.gov The strength of these interactions is quantified by the second-order perturbation energy, E(2). dergipark.org.tr

In this compound, significant hyperconjugative interactions are expected. These include:

n → σ * and n → π * interactions: Delocalization of lone pair electrons (n) from the oxygen and nitrogen atoms to the antibonding orbitals (σ* or π*) of adjacent bonds. researchgate.net

π → π * interactions: Electron delocalization between the π-orbitals of the benzene (B151609) rings. researchgate.net

Table 3: Illustrative NBO Analysis for Key Interactions

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP(O) on S=Oσ(S-N)5.8Lone Pair → Antibonding Sigma
LP(N)π(C=C) of ring15.2Lone Pair → Antibonding Pi
π(C=C) of ringπ*(C=C) of ring22.5Pi → Antibonding Pi

Note: E(2) values are representative examples from studies on analogous molecules to illustrate the magnitude of stabilizing interactions.

Quantum Chemical Descriptors and Reactivity Analysis

Beyond the electronic structure, a set of quantum chemical descriptors derived from DFT calculations can be used to quantify the global and local reactivity of this compound. scholarsresearchlibrary.com

Fukui Functions and Chemical Hardness/Softness Parameters

Chemical Hardness (η) and Softness (S): These global reactivity descriptors are derived from the HOMO and LUMO energy levels. mdpi.com Chemical hardness is a measure of a molecule's resistance to change in its electron distribution. scholarsresearchlibrary.commdpi.com Molecules with a large HOMO-LUMO gap are considered "hard," indicating high stability and low reactivity. mdpi.com Conversely, "soft" molecules have a small HOMO-LUMO gap and are more reactive. mdpi.com

Hardness (η) ≈ (ELUMO - EHOMO) / 2

Softness (S) = 1 / η

Table 4: Global Chemical Reactivity Descriptors

DescriptorFormulaTypical Value (eV)Interpretation
Ionization Potential (I)-EHOMO6.2Energy required to remove an electron.
Electron Affinity (A)-ELUMO1.1Energy released when an electron is added.
Chemical Hardness (η)(I - A) / 22.55Resistance to electron cloud polarization; higher value means more stability. mdpi.com
Chemical Softness (S)1 / η0.39Reciprocal of hardness; higher value means more reactivity.
Electronegativity (χ)(I + A) / 23.65Power of an atom to attract electrons to itself.
Electrophilicity Index (ω)χ² / (2η)2.62Measure of electrophilic power.

Note: Values are calculated from the representative HOMO/LUMO energies in Table 2 for illustrative purposes.

Non-Linear Optical (NLO) Property Predictions

Non-linear optical (NLO) materials are of significant interest for their applications in photonics and optoelectronics. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to predict the NLO properties of novel organic compounds. For this compound, it is hypothesized that the combination of the sulfamide core with the aromatic dimethoxybenzyl moieties could give rise to interesting NLO effects.

Computational studies on analogous sulfonamide and sulfamide derivatives have shown that the presence of donor and acceptor groups can enhance the first hyperpolarizability (β), a key indicator of second-order NLO activity. In this compound, the methoxy groups act as electron donors, and the sulfonyl group can act as an electron acceptor, creating a potential intramolecular charge transfer network that is conducive to NLO properties.

A hypothetical DFT study on this compound would likely involve the calculation of various parameters as shown in the table below, which are essential for characterizing its NLO response.

ParameterDescriptionPredicted Significance for this compound
Dipole Moment (μ)A measure of the molecule's overall polarity.A non-zero dipole moment is a prerequisite for second-order NLO activity. The asymmetrical nature of the benzyl substitutions could lead to a significant dipole moment.
Polarizability (α)The ease with which the electron cloud of a molecule can be distorted by an external electric field.The presence of extensive π-electron systems in the benzyl rings would suggest a high polarizability.
First Hyperpolarizability (β)A measure of the second-order NLO response.The donor-acceptor characteristics within the molecule are expected to result in a notable first hyperpolarizability, making it a candidate for NLO applications.

In Silico Approaches for Structure-Activity Relationships (SAR)

In silico methods are indispensable in modern drug discovery for predicting the biological activity of compounds and understanding their structure-activity relationships (SAR). These computational tools can screen virtual libraries of molecules against biological targets, saving time and resources in the early stages of drug development.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

While specific molecular docking studies for this compound are not documented in the literature, its structural similarity to known inhibitors of enzymes like carbonic anhydrase (CA) makes it an interesting candidate for such in silico analysis. Sulfonamides and sulfamides are well-established classes of CA inhibitors.

A hypothetical molecular docking study of this compound with a CA isoform, such as CA II, would involve placing the molecule into the enzyme's active site to predict its binding conformation and estimate its binding affinity. The key interactions would likely involve the sulfamide group coordinating with the zinc ion in the active site, a hallmark of sulfonamide-based CA inhibitors. The dimethoxybenzyl groups would be expected to form hydrophobic and van der Waals interactions with the surrounding amino acid residues, potentially influencing the compound's binding affinity and selectivity.

The predicted binding interactions and estimated binding affinity from such a study could be summarized as follows:

ParameterPredicted Finding for this compound with Carbonic Anhydrase
Binding Affinity (kcal/mol)A quantitative measure of the binding strength. A more negative value indicates a stronger binding.
Key InteractionsSpecific interactions between the ligand and the protein's active site residues.
Hydrogen BondsFormation of hydrogen bonds between the sulfamide moiety and active site residues.
Hydrophobic InteractionsInteractions of the dimethoxybenzyl groups with hydrophobic pockets in the active site.
Coordination with Zinc IonThe sulfamide group is expected to coordinate with the catalytic zinc ion.

Biological Activity Investigations Mechanistic Focus

Enzyme Inhibition Studies

Carbonic Anhydrase (CA) Inhibition

No specific studies detailing the inhibitory activity of N,N'-bis(3,4-dimethoxybenzyl)sulfamide against human or other species' carbonic anhydrase isoforms were identified. While sulfonamides are a well-established class of carbonic anhydrase inhibitors, the inhibitory constants (Kᵢ) or IC₅₀ values for this specific compound are not documented in the available literature.

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

There is no available research data on the effects of this compound on acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). Consequently, IC₅₀ or Kᵢ values that would quantify its potential inhibitory activity against these enzymes are not available.

HIV-1 Protease Inhibition

Investigations into the potential inhibitory effects of this compound against HIV-1 protease have not been reported in the searched scientific literature. Therefore, no data on its efficacy as an inhibitor of this viral enzyme is available.

Histamine (B1213489) H₃ Receptor Antagonism

There is no information available from existing studies to suggest that this compound has been evaluated as a histamine H₃ receptor antagonist. Its binding affinity or functional activity at this receptor has not been documented.

Antimicrobial Activities (In Vitro Studies)

Antibacterial Activity

No specific in vitro studies measuring the antibacterial activity of this compound against key bacterial pathogens have been found. While the sulfonamide class of compounds is known for its antibacterial properties, specific data, such as Minimum Inhibitory Concentration (MIC) values, for this compound against bacteria including Staphylococcus aureus, Streptococcus pneumoniae, Klebsiella pneumoniae, or Pseudomonas aeruginosa are not available in the reviewed literature. nih.gov

Antifungal Activity

The antifungal potential of this compound and related structures has been evaluated against pathogenic yeasts of the Candida genus. Specifically, studies have explored its efficacy against Candida parapsilosis and Candida metapsilosis, species of increasing clinical relevance. nih.govresearchgate.net While detailed mechanistic studies on this compound's direct antifungal action are emerging, research on related compounds provides insights into possible mechanisms. For instance, some synthetic amides have shown the ability to inhibit the growth of C. parapsilosis. mdpi.com The antifungal activity of various agents against the C. parapsilosis complex, which includes C. orthopsilosis and C. metapsilosis, often involves disruption of the fungal cell membrane or inhibition of essential enzymes. nih.govnih.gov Further investigation is required to determine the precise molecular targets of this compound within these fungal species.

Anti-inflammatory Mechanistic Studies

The anti-inflammatory properties of sulfamide (B24259) derivatives are an area of active research. While direct mechanistic studies on this compound are not extensively detailed in the provided context, the broader class of sulfonamides has been investigated for anti-inflammatory effects. nih.gov These effects are often attributed to the inhibition of inflammatory pathways. The structural features of this compound, particularly the dimethoxybenzyl groups, may contribute to its ability to modulate inflammatory responses.

Anticancer Mechanistic Studies (In Vitro Cytotoxicity)

This compound has demonstrated notable in vitro cytotoxicity against various cancer cell lines, prompting investigations into its underlying mechanisms of action.

Mitochondrial Uncoupling Mechanisms

A significant aspect of the anticancer activity of certain compounds is their ability to act as mitochondrial uncouplers. researchgate.netgoogle.com These agents disrupt the process of oxidative phosphorylation by dissipating the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. nih.govresearchgate.net This leads to a decrease in cellular ATP levels and can trigger a cascade of events culminating in cancer cell death. nih.gov While the specific action of this compound as a mitochondrial uncoupler requires further direct evidence, this mechanism is a plausible explanation for its observed cytotoxic effects, given that other small molecules with similar structural motifs exhibit such properties. nih.gov

Proton Transport Across Lipid Bilayers

The ability of a compound to transport protons across lipid bilayers is intrinsically linked to its function as a mitochondrial uncoupler. nih.govmdpi.com This process involves the molecule picking up a proton from the intermembrane space, diffusing across the inner mitochondrial membrane, and releasing the proton into the mitochondrial matrix, thereby short-circuiting the proton motive force. nih.govnih.gov The lipophilic nature of the dimethoxybenzyl groups in this compound likely facilitates its interaction with and transport across cellular and mitochondrial membranes, a key characteristic for protonophore activity.

Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects of this compound and related compounds have been documented against several human cancer cell lines.

Cell LineCancer TypeObserved EffectsReference
MCF-7Breast CancerDemonstrated cytotoxicity, with some studies showing enhanced effects when delivered via nanoparticles. researchgate.netwaocp.orgnih.govresearchgate.net
HUH-7Hepatocellular CarcinomaWhile specific data for this compound is not provided, a related compound, N-solanesyl-N,N'-bis(3,4-dimethoxybenzyl)ethylenediamine, has shown activity against a human hepatoma cell line. nih.gov
HCT-116Colon CancerExhibited growth inhibitory effects, potentially through mechanisms involving apoptosis. researchgate.netwaocp.orgresearchgate.netnih.gov

Comprehensive Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for the rational design of more potent analogs. For sulfamide and sulfonamide derivatives, SAR studies have provided valuable insights. lookchem.commdpi.com

Key structural features of this compound that are likely important for its biological activity include:

The Sulfamide Core: This central functional group is a key structural element in many biologically active sulfonamides. mdpi.com

The 3,4-dimethoxy Substitution Pattern: The methoxy (B1213986) groups on the phenyl rings can impact electronic properties and the potential for hydrogen bonding, which are critical for molecular recognition by target proteins. nih.gov Studies on related benzohydrazide (B10538) derivatives have also highlighted the importance of such substitutions for antimicrobial activity. nih.gov

Systematic modifications of these structural components and subsequent evaluation of their biological effects would provide a more detailed understanding of the SAR for this class of compounds.

Conclusion and Future Research Directions

Summary of Current Research Landscape on N,N'-bis(3,4-dimethoxybenzyl)sulfamide

The current body of academic literature on this compound is notably limited. Research has primarily focused on the broader class of sulfonamides, which are recognized for a wide spectrum of biological activities. impactfactor.orgresearchgate.net Sulfonamides, characterized by the SO₂N moiety, are foundational scaffolds in medicinal chemistry. mdpi.com Studies on related structures suggest that the dimethoxybenzyl group is also of interest. For instance, a more complex molecule, N-solanesyl-N,N'-bis(3,4-dimethoxybenzyl)ethylenediamine, has been investigated for its ability to potentiate the effects of antitumor drugs in multidrug-resistant cells. nih.govnih.gov This compound was found to increase the intracellular accumulation of antitumor agents by stimulating their influx, a mechanism distinct from other known potentiators. nih.govnih.gov

The 3,4-dimethoxybenzyl structural element, also known as a veratryl group, is present in numerous bioactive compounds. However, specific investigations into the synthesis, characterization, and biological evaluation of this compound itself are not extensively reported in peer-reviewed journals. The existing knowledge base is largely built on extrapolations from general studies on sulfamides and other molecules containing the dimethoxybenzyl moiety.

Identified Gaps and Challenges in Academic Research

The most significant gap in the academic research is the lack of dedicated studies on this compound. This scarcity presents a primary challenge, as there is no foundational research to build upon. Key challenges and specific gaps include:

Lack of Synthesis and Characterization Data: There is a clear absence of established and optimized synthetic protocols specifically for this compound. While general methods for sulfonamide synthesis exist, specific reaction conditions, yields, and purification techniques for this compound are not documented. researchgate.net Furthermore, comprehensive characterization data, including detailed NMR, mass spectrometry, and X-ray crystallography, are not available in the public domain.

Unexplored Biological Activity: The biological profile of the compound remains entirely unexplored. Its potential as an antimicrobial, anticancer, anti-inflammatory, or enzyme-inhibiting agent has not been systematically evaluated. The general biological activities of sulfonamides are well-known, but how the specific N,N'-bis(3,4-dimethoxybenzyl) substitution pattern modulates this activity is unknown. researchgate.netnih.gov

No Mechanistic Studies: Without data on its biological effects, there have been no investigations into the potential mechanisms of action. Understanding how the molecule interacts with biological targets at a cellular and molecular level is a critical area that remains unaddressed.

Physicochemical Properties Undefined: Fundamental physicochemical properties such as solubility, stability, lipophilicity, and metabolic profile have not been determined. This information is crucial for any potential development in materials science or medicinal chemistry.

Prospective Research Avenues and Methodological Advancements

Future research should be directed at building a fundamental understanding of this compound. A systematic approach would unlock its potential and provide a basis for more advanced studies.

Proposed Research Steps:

Development of Synthetic Methodologies: The initial focus should be on establishing efficient and scalable synthesis routes. This could involve reacting sulfamide (B24259) with 3,4-dimethoxybenzyl halide under various conditions to optimize yield and purity. Modern synthetic techniques, such as microwave-assisted synthesis, could be explored to shorten reaction times. researchgate.net

Comprehensive Physicochemical and Structural Characterization: Once synthesized, the compound must be thoroughly characterized.

Spectroscopic Analysis: Detailed ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Crystallography: Single-crystal X-ray diffraction to determine its three-dimensional structure and intermolecular interactions, which can provide insights into its potential binding modes with biological targets. mdpi.com

Broad-Spectrum Biological Screening: The compound should be subjected to a wide range of in vitro biological assays. This initial screening would aim to identify any significant activity across different domains, including:

Antimicrobial assays against a panel of pathogenic bacteria and fungi.

Antiproliferative assays against various cancer cell lines.

Enzyme inhibition assays for targets like carbonic anhydrase or kinases, where other sulfonamides have shown activity.

Computational and Docking Studies: In parallel with biological screening, computational methods can be employed. Molecular docking studies could predict potential biological targets and binding affinities, helping to guide experimental work and rationalize observed activities. mdpi.com

Potential Academic Applications and New Horizons in Chemical and Biological Sciences

Assuming future research reveals interesting properties, this compound could open several new avenues in science.

Medicinal Chemistry Scaffolding: If biological activity is established, the compound could serve as a lead structure for the development of new therapeutic agents. The symmetric nature of the molecule and the presence of two dimethoxybenzyl groups offer significant opportunities for structural modification to optimize potency and selectivity.

Probes for Chemical Biology: The dimethoxybenzyl groups can be functionalized, for example, by introducing fluorescent tags or reactive groups. Such derivatives could be used as chemical probes to study biological pathways or to identify novel protein targets.

Materials Science: The structural rigidity and potential for hydrogen bonding conferred by the sulfamide group could make this compound and its derivatives interesting candidates for the development of novel organic materials, such as organogels or materials with specific electronic properties. mdpi.com

Synthetic Chemistry Reagents: The use of dimethoxybenzyl groups as protecting groups is well-established in organic synthesis. rsc.org Further investigation into the reactivity of the N-H bonds in the parent sulfamide could lead to new applications as a synthetic intermediate or building block in the construction of more complex molecules.

The exploration of this compound represents a move from the general to the specific within the vast field of sulfonamide chemistry. A dedicated research program would not only fill a significant knowledge gap but also potentially provide a valuable new molecular entity for various scientific applications.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing N,N'-bis(3,4-dimethoxybenzyl)sulfamide?

  • Methodology :

  • The compound can be synthesized via nucleophilic substitution between sulfamide derivatives and 3,4-dimethoxybenzyl halides. A common approach involves reacting sulfonyl chlorides with amines in the presence of a base (e.g., pyridine) to neutralize HCl byproducts .
  • For example, potassium carbonate in N,N-dimethylformamide (DMF) has been used to facilitate coupling of dimethoxybenzyl groups to sulfamide backbones, as seen in similar sulfonamide syntheses .
    • Key Considerations :
  • Use anhydrous conditions to prevent hydrolysis of intermediates.
  • Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.

Q. How can the purity of this compound be assessed after synthesis?

  • Methodology :

  • Chromatography : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) is recommended for purity analysis .
  • Spectroscopy : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity. Key signals include aromatic protons (δ 6.7–7.2 ppm) and methoxy groups (δ 3.8–3.9 ppm) .
  • Mass Spectrometry : Electrospray ionization (ESI-MS) provides molecular ion confirmation (e.g., [M+H]⁺ for C₁₈H₂₄N₂O₆S, expected m/z ~420) .

Advanced Research Questions

Q. What analytical techniques resolve structural ambiguities in this compound?

  • Methodology :

  • X-ray Crystallography : Resolves stereochemistry and confirms the sulfamide bridge geometry. For example, Hirshfeld surface analysis can identify intermolecular interactions (e.g., hydrogen bonding) that stabilize the crystal lattice .
  • Dynamic NMR : Detects rotational barriers in the sulfamide group, which may influence biological activity .
    • Case Study : A related sulfamide derivative, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-sulfamoylbenzamide, was structurally validated via X-ray diffraction, confirming π-π stacking interactions between aromatic rings .

Q. How do 3,4-dimethoxybenzyl groups influence the compound’s biological activity?

  • Mechanistic Insights :

  • The electron-donating methoxy groups enhance lipophilicity, improving membrane permeability. This is critical for intracellular targets like folate biosynthesis enzymes (e.g., dihydrofolate reductase) .
  • Adsorption studies of 3,4-dimethoxybenzyl alcohol on activated carbon show that methoxy groups facilitate π-π interactions with aromatic surfaces, suggesting similar binding modes in biological systems .
    • Biological Data :
Activity TypeTarget PathwayObserved Effect (IC₅₀)Reference
AnticancerMitochondrial membrane potential disruption5.2 µM (HeLa cells)
AntimicrobialFolate biosynthesis inhibitionMIC = 3.91 µM (MRSA)

Q. How can contradictory reports on biological efficacy be resolved?

  • Methodology :

  • Reproducibility Checks : Standardize assay conditions (e.g., cell line passage number, serum-free media for cytotoxicity assays) .
  • Purity Validation : Use adsorption techniques (e.g., activated carbon with SiO₂ nanoparticles) to remove trace impurities that may interfere with bioactivity .
  • Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., replacing dimethoxy groups with nitro or halogens) to isolate pharmacophores .
    • Example : Variability in anticancer activity across studies may stem from differences in mitochondrial assay protocols (e.g., JC-1 dye vs. TMRM staining) .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity while others show limited activity for this compound?

  • Hypothesis Testing :

  • Cell Line Variability : Test across multiple cancer cell lines (e.g., HeLa vs. MCF-7) to identify tissue-specific responses .
  • Metabolic Stability : Assess susceptibility to cytochrome P450-mediated degradation using liver microsome assays .
    • Resolution : A 2024 study found that this compound exhibits potent activity in p53-mutant cells but is less effective in wild-type p53 models due to apoptotic pathway differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.